molecular formula C24H31NO5 B4005149 Oxalic acid;1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine

Oxalic acid;1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine

Cat. No.: B4005149
M. Wt: 413.5 g/mol
InChI Key: ULKVDGHBCCIBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalic acid;1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine is a complex organic compound that combines the properties of oxalic acid and a piperidine derivative

Scientific Research Applications

Oxalic acid;1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine typically involves multiple steps. One common method includes the reaction of 1-phenyl-2-propanone with piperidine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with oxalic acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of oxalic acid;1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine is unique due to its combination of oxalic acid and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

oxalic acid;1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO.C2H2O4/c1-22(2,19-9-5-3-6-10-19)20-11-13-21(14-12-20)24-18-17-23-15-7-4-8-16-23;3-1(4)2(5)6/h3,5-6,9-14H,4,7-8,15-18H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKVDGHBCCIBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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